4-Bromo-2-(2-fluoroethoxy)pyridine

Overview

Description

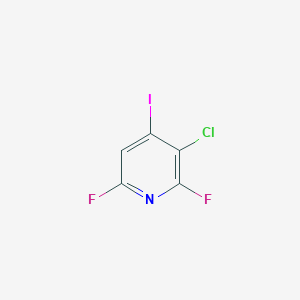

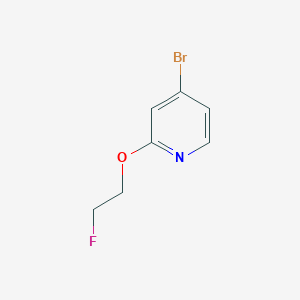

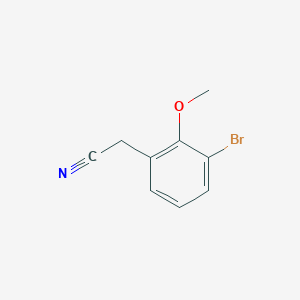

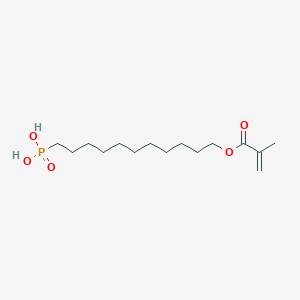

4-Bromo-2-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7BrFNO . It is used in the preparation of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, often involves the use of complex reactions. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C .Molecular Structure Analysis

The molecular structure of this compound has been optimized using various computational methods . The time-dependent density functional theory (TD-DFT) approach has been used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.713 g/mL at 25°C . Its refractive index is 1.531 . The compound has a molecular weight of 220.04 g/mol .Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Bromo-2-(2-fluoroethoxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. For example, 2-Fluoro-4-bromobiphenyl, a derivative of the compound, is instrumental in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. However, traditional synthesis methods face challenges like the use of expensive palladium and toxic phenylboronic acid, leading to limited widespread use. Recent advancements offer practical, pilot-scale methods for synthesizing these compounds more efficiently and safely (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensing Applications

Pyridine derivatives, such as this compound, have a high affinity for various ions and neutral species, making them highly effective chemosensors. These chemosensors can determine different species in various samples, including environmental, agricultural, and biological. The structural characteristics and synthetic routes of these pyridine derivatives make them invaluable in analytical chemistry (Abu-Taweel et al., 2022).

Catalysis in Medicinal Chemistry

These compounds serve as precursors and scaffolds in medicinal and pharmaceutical industries. The development of pyranopyrimidine cores, for instance, is a focus due to their broader synthetic applications and bioavailability. This compound derivatives are used in diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for synthesizing pharmaceutical lead molecules (Parmar, Vala, & Patel, 2023).

Medicinal and Biological Properties

The pyridine core of this compound and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. These derivatives are also crucial in the development of modern medicinal applications due to their ability to interact with various biological targets, offering new therapeutic possibilities (Altaf et al., 2015).

Agrochemical Discovery

In the field of agrochemicals, pyridine-based compounds like this compound play a crucial role. These compounds, used as fungicides, insecticides, and herbicides, are pivotal in discovering novel lead compounds for agrochemicals, enhancing the efficiency of discovering these products to meet market demands (Guan et al., 2016).

properties

IUPAC Name |

4-bromo-2-(2-fluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-1-3-10-7(5-6)11-4-2-9/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCIDSIBAFOIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)